molecular formula C17H21N5S B1225911 5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole

5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole

Cat. No. B1225911
M. Wt: 327.4 g/mol
InChI Key: XITGWFXTPSSAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole is a triazinoindole.

Scientific Research Applications

Indole Derivatives

Indole and its derivatives are central to organic synthesis and medicinal chemistry due to their presence in a multitude of bioactive compounds. Synthesis methods for indoles, including innovative approaches for their functionalization, are crucial for creating new pharmaceuticals and research tools. Indole-containing compounds exhibit a wide range of biological activities, making them valuable in drug discovery (Taber & Tirunahari, 2011).

Triazine Derivatives

Compounds containing the triazine scaffold, such as the one mentioned, have been explored for their significant biological activities. Research has shown that these compounds can exhibit antimicrobial, anticancer, anti-HIV, and various other pharmacological effects, making them a key area of study in the development of new therapeutic agents (Makki, Abdel-Rahman, & Alharbi, 2019).

Piperidine Derivatives

Piperidine derivatives are known for their diverse therapeutic uses. These compounds are found in drugs with a range of applications, from CNS agents to anticancer, antiviral, and anti-inflammatory drugs. The flexibility of the piperidine ring allows for significant variations in medicinal properties, with slight modifications leading to considerable differences in therapeutic potential (Rathi, Syed, Shin, & Patel, 2016).

properties

Product Name

5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole

Molecular Formula

C17H21N5S

Molecular Weight

327.4 g/mol

IUPAC Name

5-methyl-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C17H21N5S/c1-21-14-8-4-3-7-13(14)15-16(21)18-17(20-19-15)23-12-11-22-9-5-2-6-10-22/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

XITGWFXTPSSAOI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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